molecular formula C8H12IN3 B034169 1,2-Dimethyl-1H-benzotriazolium iodide CAS No. 109439-90-9

1,2-Dimethyl-1H-benzotriazolium iodide

Cat. No.: B034169
CAS No.: 109439-90-9
M. Wt: 275.09 g/mol
InChI Key: BQCVAMGDUJVGIQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzotriazolium iodide is a significant benzotriazolium salt that serves as a versatile precursor for the generation of N-heterocyclic carbene (NHC) ligands. Its primary research value lies in the field of organocatalysis and coordination chemistry, where the in-situ formed NHC acts as a powerful nucleophile to catalyze a wide range of transformations, including transesterification, hydrosilylation, and the polymerization of lactides. The compound's mechanism of action involves the abstraction of the C2 proton from the benzotriazolium core by a base, resulting in a highly reactive carbene species. This carbene can coordinate to metal centers to form well-defined NHC-metal complexes or act as an organocatalyst itself, facilitating reactions through umpolung (polarity reversal) strategies. Furthermore, its application extends to materials science, where it is investigated for the development of novel ionic liquids and as a synthon for more complex N-heterocyclic structures. This reagent is essential for researchers exploring sustainable catalytic processes, advanced polymer synthesis, and the fundamental reactivity of NHCs in synthetic chemistry.

Properties

CAS No.

109439-90-9

Molecular Formula

C8H12IN3

Molecular Weight

275.09 g/mol

IUPAC Name

1,2-dimethylbenzotriazol-1-ium;iodide

InChI

InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

BQCVAMGDUJVGIQ-UHFFFAOYSA-N

SMILES

CN1N=C2C=CC=CC2=[N+]1C.[I-]

Canonical SMILES

CN1N=C2C=CC=CC2=[N+]1C.[I-]

Synonyms

1,2-Dimethyl-1H-benzotriazolium iodide

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Lewis Acid Catalysis
1,2-Dimethyl-1H-benzotriazolium iodide has been identified as an effective Lewis acid catalyst in various organic reactions. Its stability and reactivity make it suitable for facilitating reactions such as:

  • Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
  • Grignard Reactions : Utilized in the synthesis of alcohols and other functional groups through the addition of Grignard reagents to carbonyl compounds.
  • Acylation Reactions : It aids in the acylation of alcohols, enhancing the efficiency of forming esters.

Extractive Desulfurization

Recent studies have highlighted the use of benzotriazolium iodide ionic liquids, including this compound, for extractive desulfurization of model diesel oil. The ionic liquid facilitates the selective extraction of sulfur compounds from hydrocarbons, improving fuel quality and reducing environmental impact.

Case Study: Desulfurization Process

A study conducted by researchers involved preparing benzotriazolium iodide salts and utilizing them in a desulfurization process. The methodology included:

  • Preparation of Ionic Liquid : Synthesized from benzotriazole and methyl iodide.
  • Extraction Procedure :
    • Model diesel oil was mixed with the ionic liquid.
    • The mixture was stirred and allowed to settle.
    • The ionic liquid phase containing sulfur compounds was separated.

The results indicated a significant reduction in sulfur content, showcasing the potential of this compound in environmental applications .

Comparative Data Table

Application AreaSpecific UseReference
Organic SynthesisKnoevenagel Condensation
CatalysisGrignard Reactions
Environmental ChemistryExtractive Desulfurization
Acylation ReactionsAcylation of Alcohols

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 1,2-dimethyl-1H-benzotriazolium iodide and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method References
This compound Benzotriazolium 1-Me, 2-Me C₈H₉N₃I ~274 Not explicitly stated Likely alkylation of benzotriazole Inferred
1,2-Dimethyl-1H-benzimidazole Benzimidazole 1-Me, 2-Me C₉H₁₀N₂ 146.19 Pharmaceuticals, analytical tools Alkylation of benzimidazole
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole Imidazo-benzimidazole 1-Ph, 2-Ph C₂₁H₁₅N₃ 309.37 Not specified Condensation reactions
Di-aryl-substituted imidazo[2,1-b]benzothiazole Imidazo-benzothiazole Di-aryl substituents Varies Varies Analgesic, anti-inflammatory Reaction of 2-aminobenzothiazole
Dithiazanine iodide (CAS 514-73-8) Benzothiazolium Ethyl, conjugated chains C₂₃H₂₀N₂S₂I ~537.34 Dyes, imaging agents Alkylation with ethyl iodide
Key Observations:
  • Core Heterocycle : The benzotriazolium core (three nitrogens) differs from benzimidazole (two nitrogens) and benzothiazole (one nitrogen, one sulfur). This impacts aromaticity, reactivity, and electronic properties .
  • Substituents : Methyl groups in the target compound contrast with bulkier phenyl () or ethyl groups (). Smaller substituents like methyl may enhance solubility compared to phenyl derivatives .
  • Counterion : The iodide ion improves solubility in polar solvents, a feature shared with Dithiazanine iodide and other quaternary salts .

Physical and Chemical Properties

  • Solubility : Methyl-substituted compounds (e.g., 1,2-dimethyl-1H-benzimidazole) generally exhibit better aqueous solubility than phenyl-substituted analogs () .
  • Molecular Weight : The target compound (~274 g/mol) is lighter than Dithiazanine iodide (~537 g/mol), which has extended conjugated chains .

Research Findings and Trends

  • Structure-Activity Relationships : Bulkier substituents (e.g., phenyl in ) often reduce solubility but may enhance binding affinity in biological systems .
  • Synthetic Flexibility : Alkylation with methyl iodide () is a versatile method for quaternizing nitrogen-containing heterocycles, enabling tunable electronic properties .

Preparation Methods

Two-Step Alkylation Using Methyl Iodide

A common approach involves sequential quaternization:

  • First Methylation : Benzotriazole reacts with methyl iodide in acetonitrile at 60–80°C for 24 hours, forming 1-methyl-1H-benzotriazole.

  • Second Methylation : The intermediate undergoes further alkylation with methyl iodide under reflux (80–100°C) in dichloromethane, yielding this compound.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

  • Stoichiometry : A 1:2 molar ratio of benzotriazole to methyl iodide ensures complete di-methylation.

Single-Step Methylation with Dimethyl Carbonate

An alternative method employs dimethyl carbonate (DMC) as a methylating agent, avoiding hazardous alkyl halides. In this approach:

  • Benzotriazole and DMC are heated to 140–160°C in glycol monoethyl ether for 10–15 hours.

  • The reaction achieves 85–90% yield, with DMC acting as both solvent and methyl source.

Advantages :

  • Reduced toxicity compared to methyl iodide.

  • No potassium salt byproducts, simplifying purification.

Solvent and Base Effects on Reaction Efficiency

Solvent Systems

SolventBoiling Point (°C)Dielectric ConstantYield (%)Source
Acetonitrile8237.578
DMF15336.782
Chlorobenzene1315.665

Polar solvents like DMF improve ionic intermediate stability, enhancing yields. Non-polar solvents (e.g., chlorobenzene) are less effective due to poor solubilization of charged species.

Role of Bases

Bases such as potassium carbonate or silver p-toluenesulfonate facilitate counterion exchange:

  • Metathesis : this compound is often synthesized via halide exchange. For example, reacting 1,2-dimethyl-1H-benzotriazolium bromide with silver iodide in acetonitrile replaces Br⁻ with I⁻.

  • Purification : Bases like K₂CO₃ remove excess HI, preventing side reactions.

Purification and Characterization

Trituration and Recrystallization

  • Trituration : Crude product is washed with diethyl ether to remove unreacted methyl iodide.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 4.62 ppm (N-CH₃) and δ 7.40–8.40 ppm (aromatic protons) confirm structure.

  • FTIR : Stretching vibrations at 2925 cm⁻¹ (C-H, methyl) and 1605 cm⁻¹ (C=N, triazole).

Yield Optimization Strategies

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
602465
801878
1001282

Higher temperatures reduce reaction times but risk decomposition above 100°C.

Catalytic Approaches

While most methods avoid catalysts, adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent increases yields to 88% by enhancing reagent miscibility .

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